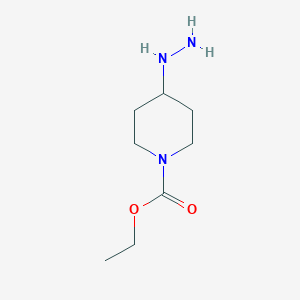

Ethyl 4-hydrazinylpiperidine-1-carboxylate

Description

Ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4, molecular formula C₈H₁₇N₃O₂, molecular weight 187.24 g/mol) is a piperidine derivative functionalized with a hydrazinyl group and an ethyl carbamate moiety. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The hydrazinyl group enables reactivity in condensation and cyclization reactions, making it valuable for constructing heterocyclic frameworks.

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 4-hydrazinylpiperidine-1-carboxylate |

InChI |

InChI=1S/C8H17N3O2/c1-2-13-8(12)11-5-3-7(10-9)4-6-11/h7,10H,2-6,9H2,1H3 |

InChI Key |

GCZVAOVFDONGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of the oxo compound using zinc in acetic acid, followed by condensation with hydrazine hydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Ethyl 4-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate Oxalate

Benzyl 4-Hydrazinylpiperidine-1-Carboxylate

- CAS : 280111-50-4

- Molecular Formula : C₁₃H₁₇N₃O₂ (base structure)

- Key Differences: The benzyl group introduces significant lipophilicity, enhancing membrane permeability in biological systems compared to ethyl or tert-butyl derivatives . The benzyloxycarbonyl (Cbz) group is cleaved under hydrogenolytic conditions, offering orthogonal protection strategies.

- Applications : Common in peptide synthesis and as a precursor for hydrazone-based prodrugs .

Ethyl 4-Hydroxypiperidine-1-Carboxylate

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-Carboxylate

- Structure : Features a 2-methoxyphenylpiperazine substituent.

- Key Differences :

- Applications : Explored in central nervous system (CNS) drug discovery for antipsychotic and antidepressant activity .

Structural and Functional Analysis

Table 2: Reactivity and Stability

Biological Activity

Ethyl 4-hydrazinylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating parasitic infections and other therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a hydrazine group, which is crucial for its biological activity. The presence of the ethyl ester enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been studied primarily for its effects against various protozoan parasites, particularly Trypanosoma brucei and Trypanosoma cruzi. The following sections detail its pharmacological properties and mechanisms of action.

Antiparasitic Activity

- Inhibition of Trypanosomal Enzymes : The compound has shown significant inhibitory activity against the TbrPDEB1 enzyme, which is crucial for the survival of Trypanosoma brucei. In vitro studies report a pKi value greater than 6, indicating potent enzyme inhibition .

- Selectivity : this compound exhibits over 100-fold selectivity against human MRC-5 cells compared to its antiparasitic effects, suggesting a favorable safety profile .

- Mechanism of Action : The compound's mechanism is believed to involve phosphodiesterase inhibition, which disrupts cyclic nucleotide signaling pathways critical for parasite survival .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Study on Trypanosoma cruzi : In a study assessing new compounds for Chagas disease treatment, this compound demonstrated an IC₅₀ value of 6.4 µM against T. cruzi, indicating promising antiparasitic potential .

- Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the hydrazine moiety and the piperidine scaffold revealed that certain substitutions could enhance biological activity while maintaining low toxicity levels .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 278.32 g/mol |

| pKi (TbrPDEB1) | >6 |

| IC₅₀ (T. cruzi) | 6.4 µM |

| Selectivity (MRC-5) | >100-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.